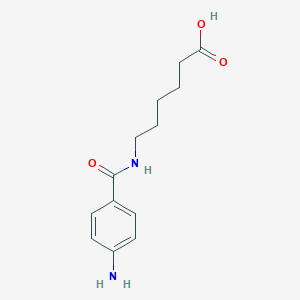
6-(4-Aminobenzamido)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Aminobenzamido)hexanoic acid, also known as AHSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including biomedical research. AHSA is a derivative of the naturally occurring amino acid, lysine, and has been synthesized using different methods.
作用機序
6-(4-Aminobenzamido)hexanoic acid inhibits the activity of lysine acetyltransferases by binding to their active sites. This binding prevents the transfer of an acetyl group from acetyl-CoA to lysine residues on proteins, thereby inhibiting lysine acetylation. This inhibition has been shown to affect various cellular processes, including gene expression, cell proliferation, and apoptosis.
生化学的および生理学的効果
6-(4-Aminobenzamido)hexanoic acid has been shown to affect various biochemical and physiological processes, including the expression of genes involved in cancer cell growth and the regulation of the cell cycle. 6-(4-Aminobenzamido)hexanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-(4-Aminobenzamido)hexanoic acid has been shown to affect the activity of histone deacetylases, enzymes that remove acetyl groups from lysine residues. This inhibition has been shown to affect gene expression and cell proliferation.
実験室実験の利点と制限
6-(4-Aminobenzamido)hexanoic acid has several advantages for use in lab experiments, including its high purity levels and its ability to inhibit lysine acetyltransferases. However, 6-(4-Aminobenzamido)hexanoic acid has limitations, including its potential toxicity and its limited solubility in water. These limitations may affect its use in certain experiments.
将来の方向性
Future research on 6-(4-Aminobenzamido)hexanoic acid may focus on its potential as an anti-cancer agent and its effects on other cellular processes. Additionally, research may focus on developing more effective methods for synthesizing 6-(4-Aminobenzamido)hexanoic acid and improving its solubility and bioavailability. Overall, 6-(4-Aminobenzamido)hexanoic acid has shown promise as a tool for studying lysine acetylation and its role in various diseases, including cancer.
合成法
6-(4-Aminobenzamido)hexanoic acid can be synthesized using various methods, including the reaction of 6-bromo-1-hexanol with 4-aminobenzoic acid, followed by the addition of sodium hydroxide. Another method involves the reaction of 6-bromohexanoic acid with 4-aminobenzoic acid, followed by the addition of sodium hydroxide. These methods have been used to produce 6-(4-Aminobenzamido)hexanoic acid with high purity levels.
科学的研究の応用
6-(4-Aminobenzamido)hexanoic acid has been used in scientific research to study the role of lysine acetylation in cellular processes. Lysine acetylation is a post-translational modification that regulates protein function and has been implicated in various diseases, including cancer. 6-(4-Aminobenzamido)hexanoic acid has been shown to inhibit the activity of lysine acetyltransferases, enzymes that catalyze lysine acetylation. This inhibition has been shown to affect the growth of cancer cells, suggesting that 6-(4-Aminobenzamido)hexanoic acid may have potential as an anti-cancer agent.
特性
CAS番号 |
14604-65-0 |
|---|---|
製品名 |
6-(4-Aminobenzamido)hexanoic acid |
分子式 |
C13H18N2O3 |
分子量 |
250.29 g/mol |
IUPAC名 |
6-[(4-aminobenzoyl)amino]hexanoic acid |
InChI |
InChI=1S/C13H18N2O3/c14-11-7-5-10(6-8-11)13(18)15-9-3-1-2-4-12(16)17/h5-8H,1-4,9,14H2,(H,15,18)(H,16,17) |
InChIキー |
OTHMHRGFOHCWOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)N |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)N |
同義語 |
6-[N-(4-Aminobenzoyl)amino]caproic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



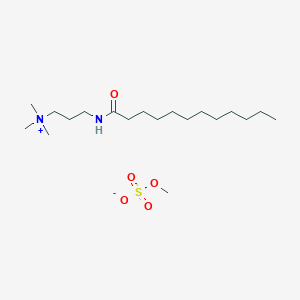
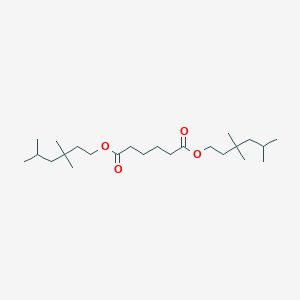
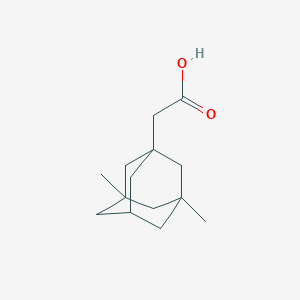

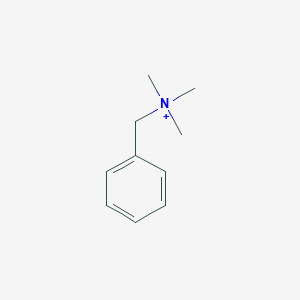
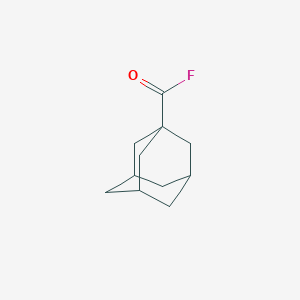
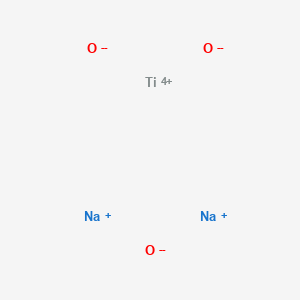
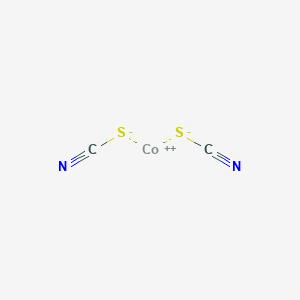
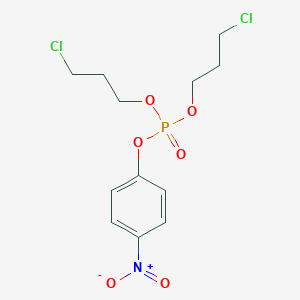
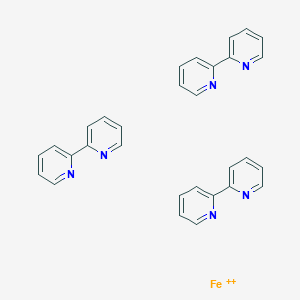
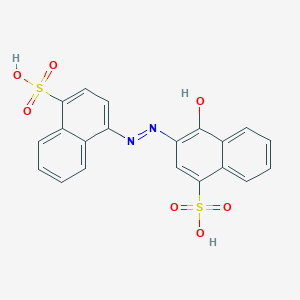
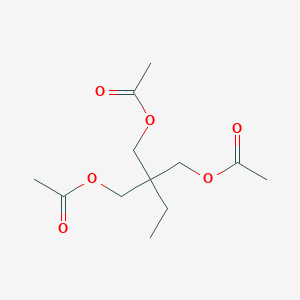
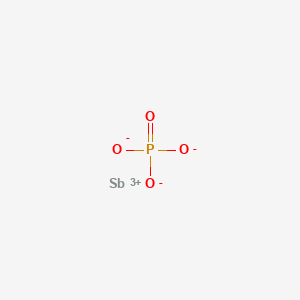
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)